Amino-(3-benzyloxy-phenyl)-acetic acid
Overview
Description
“Amino-(3-benzyloxy-phenyl)-acetic acid” is a complex organic compound. However, there seems to be a lack of specific information about this compound. The closest related compound found is “3-(Benzyloxy)phenylboronic acid” which has a linear formula of C6H5CH2OC6H4B(OH)21. It’s important to note that these two compounds are not the same and may have different properties and uses1.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, a novel series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, was synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile2. However, the specific synthesis process for “Amino-(3-benzyloxy-phenyl)-acetic acid” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For the related compound “3-(Benzyloxy)phenylboronic acid”, the structures of the compounds were characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses2. However, the specific molecular structure analysis for “Amino-(3-benzyloxy-phenyl)-acetic acid” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving “Amino-(3-benzyloxy-phenyl)-acetic acid” are not explicitly mentioned in the retrieved data. However, related compounds have been used in various reactions. For example, “3-(Benzyloxy)phenylboronic acid” has been used as a reactant for Microwave Suzuki-Miyaura coupling1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For the related compound “3-(Benzyloxy)phenylboronic acid”, it has a molecular weight of 228.05 and a melting point of 125-130 °C1. However, the specific physical and chemical properties for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not available in the retrieved data.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For the related compound “3-(Benzyloxy)phenylboronic acid”, it is classified as a combustible solid1. However, the specific safety and hazards for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not available in the retrieved data.
Future Directions
The future directions for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not explicitly mentioned in the retrieved data. However, related compounds have shown potential for further research and development. For instance, a related compound demonstrated significant antityrosinase activity, suggesting it could serve as a drug candidate to develop more potent antityrosinase agents2.
Please note that the information provided is based on the closest related compounds found in the retrieved data and may not accurately represent “Amino-(3-benzyloxy-phenyl)-acetic acid”. Further research and analysis would be needed for a more accurate and comprehensive understanding of this specific compound.
properties
IUPAC Name |
2-amino-2-(3-phenylmethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDHRDNJOXEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404198 | |
Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(3-benzyloxy-phenyl)-acetic acid | |
CAS RN |
299169-37-2 | |
Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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